molecular formula C18H18Cl2N2O2 B14616214 N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide CAS No. 57046-03-4

N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide

Cat. No.: B14616214
CAS No.: 57046-03-4
M. Wt: 365.2 g/mol
InChI Key: VMKUOTZSBOKQDS-UHFFFAOYSA-N
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Description

N,N’-(5,5’-Dichloro-4,4’-dimethyl[1,1’-biphenyl]-2,2’-diyl)diacetamide is an organic compound characterized by its biphenyl structure with chlorine and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(5,5’-Dichloro-4,4’-dimethyl[1,1’-biphenyl]-2,2’-diyl)diacetamide typically involves the reaction of 5,5’-dichloro-4,4’-dimethylbiphenyl with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(5,5’-Dichloro-4,4’-dimethyl[1,1’-biphenyl]-2,2’-diyl)diacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

N,N’-(5,5’-Dichloro-4,4’-dimethyl[1,1’-biphenyl]-2,2’-diyl)diacetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(5,5’-Dichloro-4,4’-dimethyl[1,1’-biphenyl]-2,2’-diyl)diacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dichlorobenzidine: Another biphenyl derivative with chlorine substituents.

    4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one: A compound with similar chlorine and methyl groups but different core structure.

Uniqueness

N,N’-(5,5’-Dichloro-4,4’-dimethyl[1,1’-biphenyl]-2,2’-diyl)diacetamide is unique due to its specific biphenyl structure and the presence of both chlorine and acetamide groups

Properties

CAS No.

57046-03-4

Molecular Formula

C18H18Cl2N2O2

Molecular Weight

365.2 g/mol

IUPAC Name

N-[2-(2-acetamido-5-chloro-4-methylphenyl)-4-chloro-5-methylphenyl]acetamide

InChI

InChI=1S/C18H18Cl2N2O2/c1-9-5-17(21-11(3)23)13(7-15(9)19)14-8-16(20)10(2)6-18(14)22-12(4)24/h5-8H,1-4H3,(H,21,23)(H,22,24)

InChI Key

VMKUOTZSBOKQDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=C(C=C(C(=C2)Cl)C)NC(=O)C)NC(=O)C

Origin of Product

United States

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